Mabuprofen

Catalog No.
S518620
CAS No.
83394-44-9
M.F
C15H23NO2
M. Wt
249.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mabuprofen

CAS Number

83394-44-9

Product Name

Mabuprofen

IUPAC Name

N-(2-hydroxyethyl)-2-[4-(2-methylpropyl)phenyl]propanamide

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

InChI

InChI=1S/C15H23NO2/c1-11(2)10-13-4-6-14(7-5-13)12(3)15(18)16-8-9-17/h4-7,11-12,17H,8-10H2,1-3H3,(H,16,18)

InChI Key

JVGUNCHERKJFCM-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCO

Solubility

Soluble in DMSO

Synonyms

Aminoprofen; Mabuprofen; AU-7801;

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCO

Description

The exact mass of the compound Mabuprofen is 249.1729 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of monoterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ibuprofen is chemically classified as 2-[4-(2-methylpropyl)phenyl]propanoic acid. It is a racemic mixture consisting of two enantiomers: the R-enantiomer and the more pharmacologically active S-enantiomer. Ibuprofen is primarily used for its analgesic, anti-inflammatory, and antipyretic properties, making it effective for treating pain, inflammation, and fever .

Ibuprofen exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the conversion of arachidonic acid to prostaglandins, compounds that mediate pain and inflammation . The drug undergoes various metabolic transformations in the body:

  • Phase I Metabolism: Involves hydroxylation and carboxylation facilitated by cytochrome P450 enzymes (CYP2C9, CYP2C19, CYP2C8) to form metabolites such as 2-hydroxyibuprofen and carboxy-ibuprofen .
  • Phase II Metabolism: The oxidative metabolites are conjugated to glucuronides for excretion .

The S-enantiomer of ibuprofen is primarily responsible for its biological activity. It acts as an inhibitor of cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins and thromboxanes, thus reducing inflammation and pain . Additionally, ibuprofen has been shown to scavenge reactive oxygen species, contributing to its anti-inflammatory effects .

The synthesis of ibuprofen can be achieved through several methods:

  • Friedel-Crafts Acylation: The initial step involves acylating isobutylbenzene with acetic anhydride to form p-isobutylacetophenone.
  • Reduction: The ketone group in p-isobutylacetophenone is reduced using sodium borohydride to yield the corresponding alcohol.
  • Grignard Reaction: A Grignard reagent is formed and reacts with carbon dioxide to produce ibuprofen .

Modern synthetic routes have been developed that utilize fewer steps and generate less waste .

Ibuprofen exhibits various drug interactions due to its metabolism by cytochrome P450 enzymes. Co-administration with drugs that inhibit these enzymes can lead to increased plasma levels of ibuprofen, raising the risk of adverse effects . Notably, it interacts with selective serotonin reuptake inhibitors and anticoagulants like warfarin, necessitating caution during concurrent use .

Ibuprofen belongs to a class of drugs known as 2-arylpropionic acid derivatives. Here are some similar compounds:

CompoundSimilarityUnique Features
KetoprofenNonsteroidal anti-inflammatoryMore potent COX-1 inhibition
FlurbiprofenNonsteroidal anti-inflammatoryHigher anti-inflammatory potency
NaproxenNonsteroidal anti-inflammatoryLonger half-life; often preferred for chronic pain

Ibuprofen's unique feature lies in its stereochemistry; while it exists as a racemic mixture, the S-enantiomer is significantly more active than the R-enantiomer, which contrasts with some other NSAIDs where both enantiomers have similar activity profiles .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

249.172878976 g/mol

Monoisotopic Mass

249.172878976 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

02B8S6J90B

Other CAS

83394-44-9
82821-47-4

Wikipedia

Mabuprofen

Dates

Modify: 2023-07-15
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2: Hanada S, Fujioka K, Futamura Y, Manabe N, Hoshino A, Yamamoto K. Evaluation of anti-inflammatory drug-conjugated silicon quantum dots: their cytotoxicity and biological effect. Int J Mol Sci. 2013 Jan 10;14(1):1323-34. doi: 10.3390/ijms14011323. PubMed PMID: 23306154; PubMed Central PMCID: PMC3565323.
3: Syed NI, Zehra F, Syed AA, Karim S, Khan FZ. Comparing the effects of salts of diclofenac and alminoprofen with aspirin on serum electrolytes, creatinine and urea levels in rabbits. Pak J Pharm Sci. 2012 Oct;25(4):777-82. PubMed PMID: 23009994.
4: Raguenes-Nicol C, Russo-Marie F, Domage G, Diab N, Solito E, Dray F, Mace JL, Streichenberger G. Anti-inflammatory mechanism of alminoprofen: action on the phospholipid metabolism pathway. Biochem Pharmacol. 1999 Feb 15;57(4):433-43. PubMed PMID: 9933032.
5: Le Coz CJ, Bottlaender A, Scrivener JN, Santinelli F, Cribier BJ, Heid E, Grosshans EM. Photocontact dermatitis from ketoprofen and tiaprofenic acid: cross-reactivity study in 12 consecutive patients. Contact Dermatitis. 1998 May;38(5):245-52. PubMed PMID: 9667440.
6: Tod M, Pobel C, Le Gros V, Louchahi K, Petitjean O, Brion N, Garcia-Mace JL. A population pharmacokinetic study of alminoprofen penetration into synovial fluid. Biopharm Drug Dispos. 1995 Nov;16(8):627-34. PubMed PMID: 8573683.
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8: Ii T, Doutsu Y, Ashitani J, Taniguchi H, Mizuta M, Toshimori H, Matsukura S. [A case of loxoprofen-induced pulmonary eosinophilia]. Nihon Kyobu Shikkan Gakkai Zasshi. 1992 May;30(5):926-9. Japanese. PubMed PMID: 1630061.
9: Maeda E, Hujiyoshi T, Uematsu T. [Effects of alminoprofen on sodium urate crystal-induced inflammation]. Nihon Yakurigaku Zasshi. 1991 Dec;98(6):467-74. Japanese. PubMed PMID: 1783328.
10: Maeda E, Uematsu T. [The anti-pyretic mechanism of alminoprofen]. Nihon Yakurigaku Zasshi. 1991 Dec;98(6):457-66. Japanese. PubMed PMID: 1783327.
11: Kojima E, Tamura N, Higashide Y, Lee B, Yamaura T, Ohnishi H. [Effects of alminoprofen on the allergic reactions]. Nihon Yakurigaku Zasshi. 1990 Dec;96(6):315-21. Japanese. PubMed PMID: 2076851.
12: Fujiyoshi T, Iida H, Kuwashima M, Dozen M, Taniguchi N, Ikeda K. Pharmacological profile of alminoprofen among four writhing models of mice caused by kaolin, zymosan, acetylcholine and phenylquinone. J Pharmacobiodyn. 1990 Jan;13(1):44-8. PubMed PMID: 2341969.
13: Fujiyoshi T, Dozen M, Ikeda K, Oh-ishi S. Involvement of prostaglandins in kaolin-induced writhing reaction in mice. J Pharmacobiodyn. 1989 Aug;12(8):476-82. PubMed PMID: 2515271.
14: Fujiyoshi T, Iida H, Murakami M, Kuwashima M, Uematsu T. Pharmacological studies on EB-382, a new non-steroidal antiinflammatory agents: mode of action of the analgesic effects. Chem Pharm Bull (Tokyo). 1989 Mar;37(3):775-7. PubMed PMID: 2787705.
15: Fujiyoshi T, Iida H, Murakami M, Kuwashima M, Uematsu T. Pharmacological studies on EB-382, a new non-steroidal antiinflammatory agent: mode of action of the antiinflammatory effects. Chem Pharm Bull (Tokyo). 1989 Mar;37(3):771-4. PubMed PMID: 2752492.
16: Fujiyoshi T, Kuwashima M, Iida H, Uematsu T. A new writhing model of factor XII activator-induced pain for assessment of non-steroidal anti-inflammatory agents. I. Kaolin-induced writhing in mice. J Pharmacobiodyn. 1989 Mar;12(3):132-6. PubMed PMID: 2668495.
17: Fujiyoshi T, Murakami M, Iida H, Uematsu T. [The anti-allergic effects of EB-382, a non-steroidal antiinflammatory agent]. Yakugaku Zasshi. 1987 Feb;107(2):170-4. Japanese. PubMed PMID: 3598871.
18: Fujiyoshi T, Iida H, Murakami M, Uematsu T. [Inhibitory effect of EB-382, a non-steroidal antiinflammatory agent, on platelet aggregation]. Yakugaku Zasshi. 1987 Jan;107(1):76-81. Japanese. PubMed PMID: 3585712.
19: Paillet M, Merdjan H, Doucet D. [Pharmacokinetics of alminoprofen in healthy subjects. Influence of the time of administration]. Therapie. 1986 Nov-Dec;41(6):413-6. French. PubMed PMID: 3810535.
20: Nishioka K, Tanaka T, Mobunaga M. [Result of a double-blind clinical study of EB-382 (Alminoprofen) in rheumatoid arthritis]. Ryumachi. 1986 Jun;26(3):210-20. Japanese. PubMed PMID: 3538445.

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